molecular formula C8H13NO B12887208 Cyclopropyl(pyrrolidin-1-yl)methanone

Cyclopropyl(pyrrolidin-1-yl)methanone

Katalognummer: B12887208
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: BJRIOOHBMKGZDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropyl(pyrrolidin-1-yl)methanone is an organic compound that features a cyclopropyl group attached to a pyrrolidine ring via a methanone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(pyrrolidin-1-yl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclopropylcarbonyl chloride+PyrrolidineThis compound+HCl\text{Cyclopropylcarbonyl chloride} + \text{Pyrrolidine} \rightarrow \text{this compound} + \text{HCl} Cyclopropylcarbonyl chloride+Pyrrolidine→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopropyl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or pyrrolidine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Cyclopropyl(pyrrolidin-1-yl)carboxylic acid.

    Reduction: Cyclopropyl(pyrrolidin-1-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cyclopropyl(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclopropyl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • Cyclopropyl(piperidin-1-yl)methanone
  • Cyclopropyl(morpholin-4-yl)methanone
  • Cyclopropyl(pyrrolidin-2-yl)methanone

Comparison: Cyclopropyl(pyrrolidin-1-yl)methanone is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

cyclopropyl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C8H13NO/c10-8(7-3-4-7)9-5-1-2-6-9/h7H,1-6H2

InChI-Schlüssel

BJRIOOHBMKGZDX-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.